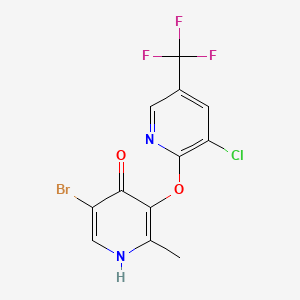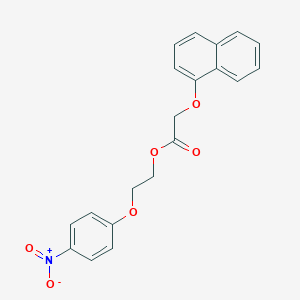
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .
Synthesis Analysis
The synthesis of a similar compound, “ethyl 2-(naphthalen-1-yloxy)acetate”, has been reported. It was prepared from the corresponding p-nitrophenol and ethyl 2-bromoacetate using anhydrous potassium carbonate under mild conditions .Molecular Structure Analysis
The molecular structure of “ethyl 2-(naphthalen-1-yloxy)acetate” is represented by the linear formula C14H14O3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate” are not available, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized as new TRPM4 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-(naphthalen-1-yloxy)acetate” include a molecular weight of 230.26 . The compound is a solid .科学的研究の応用
Synthesis and Characterization of Organic Compounds
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, aimed at applications in organic light emitting diodes (OLEDs), demonstrate the versatility of naphthalene derivatives in material science. These compounds show potential due to their electroluminescence properties, albeit with challenges in achieving high luminance (García-López et al., 2014).
Photophysical Studies
The interaction of naphthalene derivatives with biomolecules like Bovine Serum Albumin (BSA) has been explored through fluorescence spectral studies. Such research provides insights into the binding behaviors and photophysical properties of these compounds, which could inform their use in biological imaging and sensing applications (Ghosh et al., 2016).
Potential in Drug Discovery
Although excluding drug use and dosage information, it's pertinent to mention the broader chemical family's relevance in drug discovery efforts. The synthesis of novel compounds for pharmacological evaluation often involves naphthalene derivatives as key intermediates. For instance, the development of thiazolidinone derivatives demonstrating significant anti-Parkinson's activity highlights the therapeutic potential of compounds structurally related to 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate (Gomathy et al., 2012).
Applications in Material Science
The structural and photophysical properties of naphthalene-based compounds are leveraged in material science, particularly in the development of fluorescent probes and sensors. These applications are driven by the compounds' selective interaction with specific ions or molecules, which could be utilized in environmental monitoring and bioimaging (Singh et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPTXEAEZNYGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)
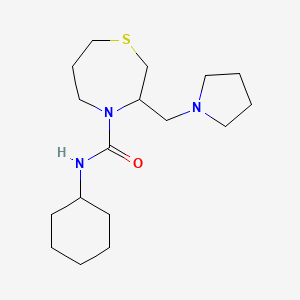
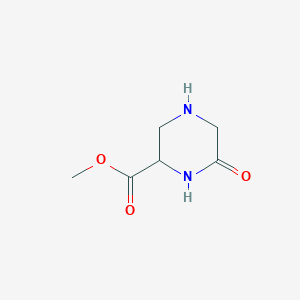
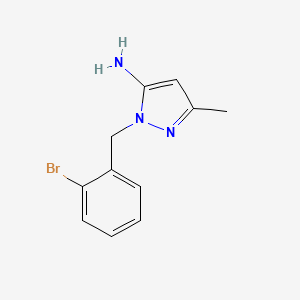
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)
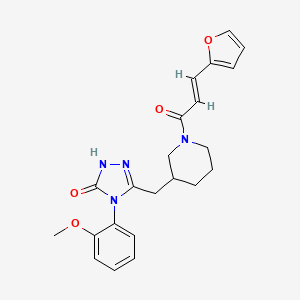
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
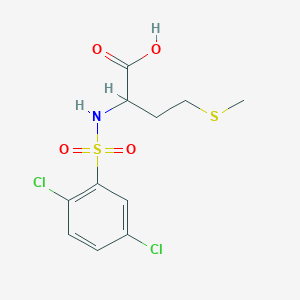
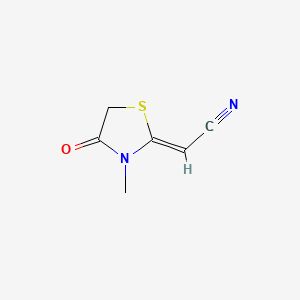
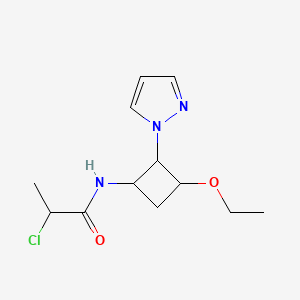
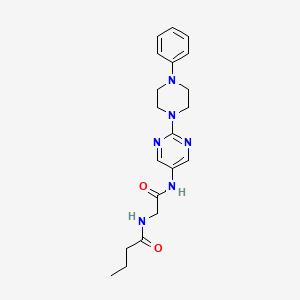
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
